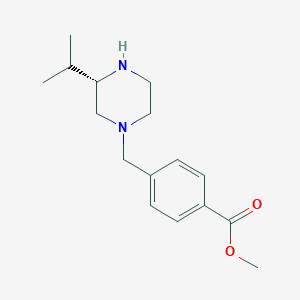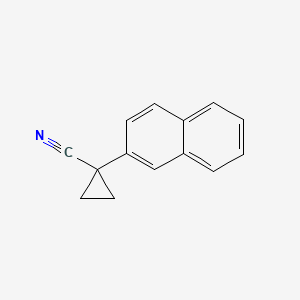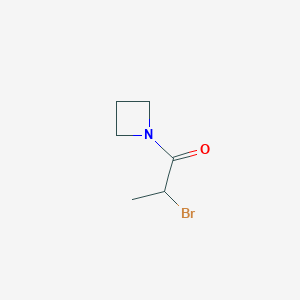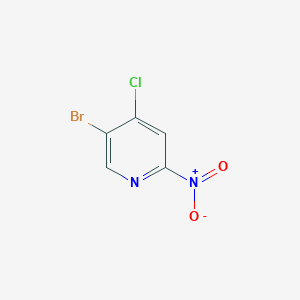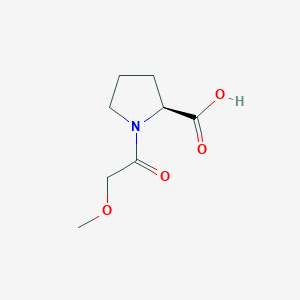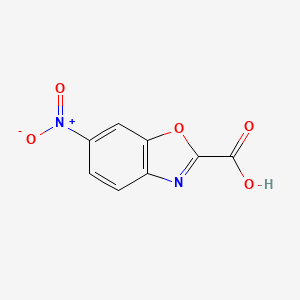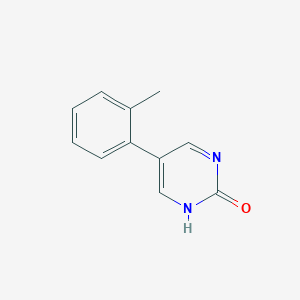![molecular formula C13H17NO4S B15046964 3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B15046964.png)
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid is an organic compound with the chemical formula C13H17NO4S It is known for its unique structure, which includes a sulfamoyl group attached to a phenyl ring, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid typically involves the reaction of 4-[Methyl(propan-2-yl)sulfamoyl]benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Propanoic acid derivatives
Substitution: Nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the prop-2-enoic acid moiety can participate in Michael addition reactions, modifying the function of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]acetic acid: Similar structure but has an acetic acid moiety instead of prop-2-enoic acid.
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]butanoic acid: Similar structure but has a butanoic acid moiety.
Uniqueness
3-[4-[Methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid is unique due to the presence of both the sulfamoyl group and the prop-2-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16) |
InChI Key |
UCKPKTUCYVCUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


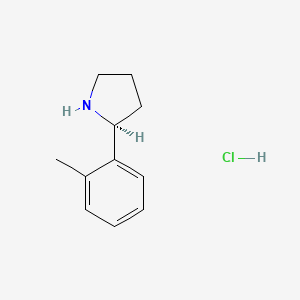
![(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15046885.png)
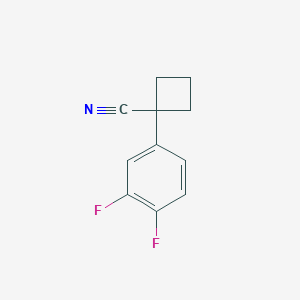
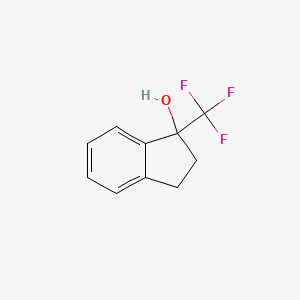
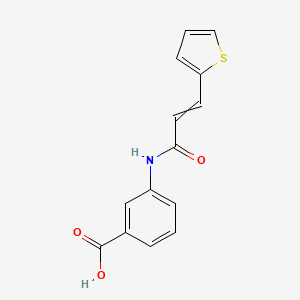
![methyl 4-[(1S)-1-hydrazinylethyl]benzoate](/img/structure/B15046906.png)
